10-Isocyano-4-cadinene
Description
Contextualization of Marine Natural Products Chemistry
The world's oceans harbor a vast array of life forms, each having adapted to its specific environmental pressures. researchgate.neteco-vector.com This has led to the evolution of unique biochemical pathways that produce a diverse range of secondary metabolites. researchgate.net These marine natural products often possess complex and unprecedented molecular architectures, making them a fertile ground for chemical discovery. nih.gov Researchers in this field are dedicated to the isolation, structure elucidation, and synthesis of these novel compounds, as well as the evaluation of their biological activities. up.pt The ultimate goal is to identify lead compounds for the development of new drugs and other biotechnological applications. nih.govup.pt
Significance of Isocyano-Containing Sesquiterpenoids
Isocyano-containing sesquiterpenoids are a fascinating and relatively rare class of natural products characterized by the presence of an isocyanide functional group (-N≡C). mdpi.comacs.org This functional group imparts unique chemical reactivity and biological properties to the molecules. acs.org Found predominantly in marine organisms such as sponges and nudibranchs, these compounds are believed to play a role in chemical defense. acs.org The isocyano group is a key pharmacophore, contributing to a range of biological effects, including antimicrobial, antifungal, antimalarial, and antifouling activities. mdpi.comsemanticscholar.orgresearchgate.net Their potent bioactivities have made them attractive targets for synthetic chemists and drug discovery programs. acs.orgsemanticscholar.org
Overview of Academic Research on 10-Isocyano-4-cadinene
This compound is a cadinane-type sesquiterpenoid that was first isolated from nudibranchs of the family Phyllidiidae. mdpi.comacs.org Initial research focused on its isolation and the determination of its chemical structure. mdpi.comacs.org Subsequent studies have delved into its biological activities, revealing it to be a potent antifouling agent. acs.orgmdpi.com This has spurred further research, including the total synthesis of the molecule, which has been crucial for confirming its absolute configuration and enabling the study of its stereoisomers. nih.govacs.orgacs.org The antifouling properties of this compound have been a particular point of interest, with researchers investigating its efficacy against various marine fouling organisms. acs.orgmdpi.com
Detailed Research Findings
Isolation and Structure Elucidation
This compound was originally isolated from the nudibranch Phyllidia pustulosa. mdpi.com The structure of this bicyclic sesquiterpene was determined through extensive spectroscopic analysis. The absolute configuration of the natural product was later confirmed through enantioselective total synthesis to be (1S, 6S, 7R, 10S). acs.orgacs.org
Synthesis of this compound
The first total synthesis of this compound was a significant achievement, providing access to the compound for further biological evaluation and confirming its structure. acs.orgnih.govacs.org Key steps in the synthesis involved an intermolecular Diels-Alder reaction and a samarium diiodide-induced Barbier-type cyclization to construct the characteristic trans-decalin framework. acs.orgacs.org The synthesis was also adapted to produce the enantiomer and other stereoisomers of this compound, which were crucial for structure-activity relationship studies. acs.orgacs.org
Biological Activity
The most prominent biological activity of this compound is its potent antifouling effect. acs.orgmdpi.com It has shown strong activity against the cyprid larvae of the barnacle Balanus amphitrite (also known as Amphibalanus amphitrite). acs.orgmdpi.com Interestingly, studies have shown that both the natural (+)-enantiomer and its synthetic (-)-enantiomer exhibit similar levels of antifouling activity, suggesting that the absolute configuration may not be critical for this particular biological effect. acs.org The compound has also been investigated for other potential bioactivities, including antimalarial properties. acs.orgsemanticscholar.org
| Biological Activity | Test Organism | EC₅₀ (µg/mL) | Reference |
| Antifouling | Balanus amphitrite (cyprid larvae) | 0.14 | mdpi.commdpi.com |
| Antifouling (Synthetic (+)-1) | Balanus amphitrite (cyprid larvae) | 0.06 | acs.org |
| Antifouling (Synthetic (-)-1) | Balanus amphitrite (cyprid larvae) | 0.08 | acs.org |
| Antimalarial | Plasmodium falciparum 3D7 | 0.705 µM | semanticscholar.org |
| Antimalarial | Plasmodium falciparum Dd2 | 0.247 µM | semanticscholar.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H25N |
|---|---|
Molecular Weight |
231.38 g/mol |
IUPAC Name |
(1S,4R,4aR,8aR)-4-isocyano-4,7-dimethyl-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C16H25N/c1-11(2)13-8-9-16(4,17-5)15-7-6-12(3)10-14(13)15/h10-11,13-15H,6-9H2,1-4H3/t13-,14-,15+,16+/m0/s1 |
InChI Key |
KMGPOQZVASURGY-CAOSSQGBSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](CC[C@@]([C@@H]2CC1)(C)[N+]#[C-])C(C)C |
Canonical SMILES |
CC1=CC2C(CCC(C2CC1)(C)[N+]#[C-])C(C)C |
Synonyms |
10-isocyano-4-cadinene |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution
Isolation from Marine Invertebrate Sources
The discovery and isolation of 10-isocyano-4-cadinene have been predominantly linked to two types of marine organisms: shell-less mollusks known as nudibranchs and marine sponges.
Nudibranch Host Organisms
This compound was first reported in 1996 from the nudibranch Phyllidia pustulosa, collected from Kamikoshiki-jima Island in Japan. mdpi.comnih.gov This compound is one of several isocyanide-containing terpenoids isolated from nudibranchs of the family Phyllidiidae. acs.orgacs.orgnih.gov Further studies have identified (-)-10-isocyano-4-cadinene in the Thai sponge Halichondria sp. mdpi.com and also in the South China Sea nudibranchs Phyllidiella pustulosa and Phyllidia coelestis. preprints.org
| Nudibranch Species | Location of Collection | Reference |
|---|---|---|
| Phyllidia pustulosa | Kamikoshiki-jima Island, Japan | mdpi.comnih.gov |
| Phyllidiella pustulosa | South China Sea | preprints.org |
| Phyllidia coelestis | South China Sea | preprints.org |
Marine Sponge Associated Species
Marine sponges are a significant source of a diverse array of natural products, including this compound and its related compounds. nih.gov The compound and its isothiocyanate analogue have been isolated from various sponge species, highlighting the role of these sessile organisms in the biosynthesis of such unique chemical entities. For instance, the corresponding 10-isothiocyanato-4-cadinene was isolated from the tropical marine sponge Acanthella cavernosa. mdpi.comnih.govuq.edu.au Sponges of the genus Axinyssa are also known to produce a variety of nitrogenous sesquiterpenoids. nih.gov A detailed chemical investigation of the South China Sea sponge Acanthella cavernosa led to the isolation of numerous nitrogenous sesquiterpenoids. wiley.com
| Sponge Species | Related Compound Isolated | Location of Collection | Reference |
|---|---|---|---|
| Acanthella cavernosa | 10-isothiocyanato-4-cadinene | Great Barrier Reef, Australia | mdpi.comnih.govuq.edu.au |
| Acanthella cavernosa | Nitrogenous sesquiterpenoids | South China Sea | wiley.com |
| Halichondria sp. | (-)-10-isocyano-4-cadinene | Thailand | mdpi.com |
| Axinyssa sp. | Axinisothiocyanates A-L | Gulf of California | nih.gov |
Interspecies Chemical Transfer and Sequestration
The presence of this compound in both nudibranchs and marine sponges is not a coincidence but rather a well-documented example of interspecies chemical transfer. Nudibranchs, which are often brightly colored as a warning to predators, typically lack physical defenses. Instead, they derive chemical protection by feeding on sponges and sequestering their toxic or unpalatable secondary metabolites. wiley.comseaslugforum.netunderwaterkwaj.com The nudibranch Phyllidia varicosa, for example, obtains its defensive allomones from its preferred sponge diet. wiley.com This predator-prey relationship is evidenced by the common presence of nitrogenous sesquiterpenoids in both the nudibranchs and their sponge prey, suggesting these compounds act as chemical markers. wiley.com The nudibranchs accumulate these compounds in their tissues, rendering themselves unpalatable to predators. wiley.com
Co-occurrence with Related Nitrogenous Sesquiterpenoids
This compound is rarely found in isolation. It is typically part of a suite of related nitrogenous sesquiterpenoids produced by the host sponge. These often include the corresponding isothiocyanate, formamide (B127407), and sometimes thiocyanate (B1210189) analogues. researchgate.netcolab.ws For example, a study of the sponge Halichondria sp. led to the isolation of an amorphane sesquiterpenoid substituted at C-10 with isocyanide, formamide, and isothiocyanate groups. researchgate.netcolab.ws Similarly, sponges of the genus Acanthella are known to produce a variety of nitrogen-containing terpenoids, including isonitriles, isothiocyanates, and formamides. mdpi.commdpi.com The co-occurrence of these related compounds suggests a common biosynthetic pathway within the sponge. researchgate.netcolab.ws
Chemical Synthesis and Stereochemical Investigations
Enantioselective Total Synthesis Methodologies
The first enantioselective total synthesis of 10-isocyano-4-cadinene was a notable achievement in organic chemistry, providing access to this marine natural product and enabling the confirmation of its absolute stereochemistry. nih.govfigshare.comfigshare.comnih.gov
The successful synthetic pathway to this compound hinges on a carefully designed strategy to construct the characteristic trans-decalin framework and install the four contiguous stereocenters, including the quaternary carbon bearing the isocyanide group. acs.orgacs.org The synthesis was designed to be convergent, building the core structure through key bond-forming reactions. figshare.comnih.gov Researchers successfully developed a pathway that allowed for the synthesis of not only the natural product but also its enantiomer and other diastereomers, such as 10-epi- and di-1,6-epi-10-isocyano-4-cadinene, through the same synthetic route. figshare.comacs.org
Two key mechanistic transformations were pivotal in the enantioselective total synthesis of this compound: an intermolecular Diels-Alder reaction and a samarium diiodide (SmI2)-induced Barbier-type cyclization. nih.govfigshare.comnih.govacs.org
The intermolecular Diels-Alder reaction was employed to construct the initial cyclohexane (B81311) ring and establish the crucial trans relationship between the substituents at what would become C1 and C6 of the decalin core. acs.org This [4+2] cycloaddition reaction is a powerful tool for forming six-membered rings with a high degree of stereocontrol. masterorganicchemistry.com In this synthesis, a suitable diene and dienophile were reacted to form the desired cyclohexene (B86901) derivative, which was then elaborated in subsequent steps. acs.org
The SmI2-induced Barbier-type cyclization was utilized to form the second six-membered ring, completing the decalin framework. nih.govfigshare.comnih.govacs.org This type of reaction involves the reductive coupling of a carbonyl group and an alkyl halide in the presence of samarium diiodide. nih.gov The intramolecular version of this reaction is particularly effective for forming 5- to 8-membered carbocycles. nih.gov In the synthesis of this compound, this key step enabled the construction of the second ring with the desired stereochemistry. acs.org The reaction is believed to proceed through an organosamarium intermediate formed by two successive single-electron transfers. nih.gov
Table 1: Key Reactions in the Total Synthesis of this compound
| Reaction Type | Purpose | Reagents | Key Features |
| Intermolecular Diels-Alder Reaction | Construction of the initial cyclohexane ring; establishment of key stereocenters. | Diene and Dienophile | Forms a six-membered ring; stereospecific. |
| SmI2-induced Barbier-type Cyclization | Formation of the second six-membered ring to complete the decalin core. | Samarium Diiodide (SmI2) | Intramolecular reductive coupling of a carbonyl and an alkyl halide. |
Absolute Configuration Determination and Confirmation
A primary goal of the total synthesis was to determine the absolute configuration of the naturally occurring this compound. nih.govfigshare.comnih.govacs.org Through the successful enantioselective synthesis, the absolute configuration of the natural product was unequivocally determined to be (1S, 6S, 7R, 10S). figshare.comnih.govacs.org This determination was made by comparing the optical rotation of the synthetic (+)-10-isocyano-4-cadinene with that of the natural sample. nih.govfigshare.com The matching optical rotation values confirmed the assigned stereochemistry. figshare.com
Synthesis of Enantiomers and Diastereomers
The developed synthetic route was robust enough to allow for the synthesis of not only the natural enantiomer of this compound but also its unnatural enantiomer. figshare.comacs.org This was a crucial aspect of the research, as it allowed for the investigation of the biological activities of both enantiomers. figshare.comnih.govacs.org
Furthermore, the same synthetic pathway was successfully applied to synthesize diastereomers of the natural product, namely 10-epi-10-isocyano-4-cadinene and di-1,6-epi-10-isocyano-4-cadinene. figshare.comacs.org The ability to generate these stereoisomers provided valuable insights into the structure-activity relationships of this class of compounds.
Table 2: Synthesized Stereoisomers of this compound
| Compound | Stereochemical Relationship to Natural Product |
| (+)-10-Isocyano-4-cadinene | Natural Enantiomer |
| (-)-10-Isocyano-4-cadinene | Unnatural Enantiomer |
| 10-epi-10-Isocyano-4-cadinene | Diastereomer |
| di-1,6-epi-10-Isocyano-4-cadinene | Diastereomer |
Preparation of Synthetic Analogs for Mechanistic Probes
The synthesis of analogs of this compound, including its enantiomer and diastereomers, served primarily to probe the structural requirements for its biological activity, particularly its antifouling properties. figshare.comacs.orgacs.org By comparing the activity of the natural product with its stereoisomers, researchers could gain an understanding of how the spatial arrangement of the atoms in the molecule influences its function. For instance, the evaluation of the antifouling activities of both the natural and unnatural enantiomers revealed that the absolute configuration had little effect on this particular biological activity. acs.org The synthetic intermediates, an alcohol and a nitrile, were also evaluated and found to be less potent than the final isocyanide-containing compound. researchgate.net
Biosynthetic Pathways and Enzymology
Proposed Biosynthetic Origin of the Cadinene Sesquiterpene Skeleton
The carbon framework of 10-isocyano-4-cadinene is a cadinane (B1243036) skeleton, a common bicyclic sesquiterpene structure. The biosynthesis of this skeleton begins with the universal C15 isoprenoid precursor, (2E,6E)-farnesyl pyrophosphate (FPP). mdpi.comresearchgate.net The key transformation is catalyzed by a class of enzymes known as sesquiterpene synthases or cyclases. wikipedia.orgresearchgate.net
The proposed cyclization cascade is initiated by the enzyme-mediated removal of the pyrophosphate group from FPP, generating a farnesyl carbocation. researchgate.netnih.govrsc.org This is followed by a series of intramolecular cyclizations and rearrangements. For the cadinene skeleton, the mechanism is thought to proceed through several key intermediates. The initial farnesyl cation can isomerize to a nerolidyl diphosphate (B83284) (NPP) intermediate, which, upon ionization, facilitates cyclization. acs.orgwikipedia.orgnih.gov A 1,10-cyclization leads to a ten-membered germacradienyl cation intermediate. researchgate.netacs.org Subsequent proton transfers and a second ring-closing event form the bicyclic cadinenyl cation, which is the immediate precursor to the hydrocarbon skeleton. researchgate.netacs.orgnih.gov Deprotonation of this final carbocation yields a neutral cadinene molecule. wikipedia.org The specific enzyme, a (+)-δ-cadinene synthase, dictates the precise stereochemistry of the final structure. wikipedia.orgacs.orgnih.gov
Key Steps in Cadinene Skeleton Biosynthesis
| Step | Precursor | Enzyme Class | Key Intermediate | Product |
|---|---|---|---|---|
| Initiation | Farnesyl Pyrophosphate (FPP) | Sesquiterpene Synthase | Farnesyl Cation | - |
| Isomerization/Ionization | Farnesyl Cation | Sesquiterpene Synthase | Nerolidyl Diphosphate (NPP) | - |
| First Cyclization | Nerolidyl Cation | Sesquiterpene Synthase | Germacradienyl Cation | - |
| Second Cyclization | Germacradienyl Cation | Sesquiterpene Synthase | Cadinenyl Cation | - |
| Termination | Cadinenyl Cation | Sesquiterpene Synthase | - | Cadinene Skeleton |
Mechanisms of Isocyanide Moiety Formation in Marine Organisms
The origin of the isocyanide (-N≡C) group in marine terpenes has been a long-standing puzzle. Unlike terrestrial isonitriles, which are often derived from amino acids, marine isocyanides are appended to a pre-formed terpenoid scaffold. nih.govnih.gov Early feeding studies with marine sponges using radiolabeled cyanide (¹⁴C-CN⁻) demonstrated that inorganic cyanide is the direct precursor to the isocyanide carbon. nih.govnih.gov The prevailing hypothesis was that the final carbocation generated during the terpene cyclization cascade is "trapped" by a cyanide ion. nih.govnih.gov
However, this hypothesis presents a chemical paradox: the cyanide ion (CN⁻), being an ambident nucleophile, almost invariably attacks electrophiles via its carbon atom to form a nitrile (R-C≡N), not an isonitrile (R-N≡C). acs.orgacs.org A more recent and chemically plausible proposal suggests that the true biosynthetic "NC vector" is not free cyanide but cyanoformic acid (NC-COOH) or its conjugate base, cyanoformate (NC-COO⁻). nih.govacs.orgacs.org According to this model, the lone pair of electrons on the nitrogen atom of cyanoformate acts as the nucleophile, attacking the terpenyl carbocation. nih.gov This C-N bond formation is followed by decarboxylation to yield the final isocyanoterpene product, thus elegantly resolving the paradox of C- vs. N-attack. nih.govnih.govpreprints.org
Role of Amino Acid Precursors
While marine isocyanoterpenes are not directly assembled from amino acid building blocks, evidence suggests an indirect link. nih.gov The ultimate source of the cyanide or cyanoformate precursor is thought to be from the oxidative degradation of amino acids, particularly glycine (B1666218). nih.govresearchgate.net It is hypothesized that glycine is metabolized by symbiotic bacteria within the sponge to produce cyanide, which can then diffuse into sponge tissues as hydrogen cyanide (HCN). nih.gov This HCN could then be converted into the active cyanoformate species for incorporation into the terpene skeleton. nih.govacs.org However, direct feeding studies with labeled amino acids in sponges have not yet shown definitive incorporation into the isonitrile group, indicating the complexity of the metabolic pathways involved. nih.gov
Involvement of Isonitrile Synthases (ISNs) / Isocyanide Synthases (ICSs)
The specific enzymology for isocyanide installation in marine terpenes remains an area of active investigation. In terrestrial fungi and bacteria, dedicated isonitrile synthases (ICSs)—often non-heme iron-dependent dioxygenases—have been identified that catalyze the formation of isonitriles from amino acid precursors. nih.govnih.govresearchgate.net
In the marine environment, the situation appears different. The biosynthesis is intrinsically linked to the activity of terpene synthases, which generate the requisite carbocation electrophile. nih.govpreprints.org It is currently unclear whether the terpene synthase itself facilitates the capture of the NC precursor or if a separate, yet-to-be-identified "isonitrile synthase" is involved. It is plausible that a dedicated enzyme binds the cyanoformate precursor and presents it to the enzyme-bound carbocation intermediate at the active site of the terpene cyclase. To date, no such distinct isonitrile synthase has been isolated from a marine sponge. researchgate.net
Comparative Biosynthesis with Structurally Related Isocyanoterpenes
This compound belongs to a vast family of marine isocyanoterpenes, which also includes sesquiterpenes with amorphane, pupukeanane, and axinane skeletons, as well as numerous diterpenes like diisocyanoadociane. nih.govnih.govrsc.org The biosynthesis of these diverse structures is thought to follow the same fundamental principle: the generation of a unique carbocyclic skeleton by a specific terpene synthase, followed by the capture of a terminal carbocation by the same NC precursor (likely cyanoformate). nih.govpreprints.orgrsc.org
The immense structural diversity of these compounds arises from the evolutionary radiation of terpene synthase enzymes, each capable of folding and cyclizing the acyclic FPP or geranylgeranyl pyrophosphate (GGPP) precursor into a unique and complex three-dimensional structure. nih.govrsc.org Furthermore, many of these isocyanides co-occur with their corresponding isothiocyanate and formamide (B127407) analogues. nih.govanu.edu.au Biosynthetic studies have shown that the isocyanide is the precursor to these other nitrogenous functionalities, likely through subsequent enzymatic oxidation or addition reactions. nih.govpreprints.orgrsc.org
Comparative Biosynthesis of Marine Isocyanoterpenes
| Compound Class | Example | Carbon Skeleton | Terpene Precursor | Key Biosynthetic Feature |
|---|---|---|---|---|
| Cadinane Sesquiterpene | This compound | Bicyclic (6,6) | FPP | Formation of cadinenyl cation |
| Amorphane Sesquiterpene | 10-Isocyano-4-amorphene | Bicyclic (6,6) | FPP | Formation of amorphanyl cation |
| Axinane Sesquiterpene | Axisonitrile-1 | Bicyclic (6,5) | FPP | Formation of axinanyl cation |
| Adociane Diterpene | Diisocyanoadociane | Tetracyclic | GGPP | Formation of adocianyl cation |
Biological Activities and Chemical Ecology
Antifouling Activity and Mechanisms of Action
10-Isocyano-4-cadinene has been identified as a powerful agent against the settlement of marine biofouling organisms, a critical issue impacting maritime industries.
Research has consistently shown that this compound exhibits potent antifouling activity, particularly against the larvae of the acorn barnacle Balanus amphitrite (also known as Amphibalanus amphitrite). nih.govmdpi.com Studies have reported significant inhibition of larval settlement at low concentrations. For instance, this compound isolated from the nudibranch Phyllidia pustulosa displayed a 50% inhibitory concentration (IC50) of 0.14 µg/mL against Balanus amphitrite larvae. nih.govmdpi.com Further investigations into its enantiomers revealed that the natural (+)-enantiomer is the most potent, with a 50% effective concentration (EC50) of 0.06 µg/mL. acs.org The total synthesis of this compound and its stereoisomers has been achieved, allowing for more detailed evaluations of their antifouling properties. mdpi.comacs.orgacs.orgacs.orgnih.gov These synthetic efforts confirmed the potent, non-toxic antifouling activity of this class of compounds. acs.orgnih.gov
Table 1: Antifouling Efficacy of this compound and Related Compounds against Balanus amphitrite Larvae
| Compound | Organism | EC50/IC50 (µg/mL) | Source |
|---|---|---|---|
| This compound | Balanus amphitrite | 0.14 nih.govmdpi.comsemanticscholar.org | Phyllidia pustulosa nih.govmdpi.com |
| (+)-10-Isocyano-4-cadinene | Balanus amphitrite | 0.06 acs.org | Synthetic acs.org |
| 10-Isocyano-4-amorphene | Balanus amphitrite | 7.2 nih.govmdpi.com | Phyllidiidae nudibranchs nih.govmdpi.com |
| 10-Isothiocyanato-4-amorphene | Balanus amphitrite | 0.70 nih.govmdpi.com | Phyllidiidae nudibranchs nih.govmdpi.com |
| 10-Formamido-4-cadinene | Balanus amphitrite | 0.5 nih.gov | Acanthella cavernosa nih.gov |
| T-cadinol | Balanus amphitrite | 0.5 nih.gov | Acanthella cavernosa nih.gov |
When compared to existing antifouling agents, this compound demonstrates significant potential. Its efficacy is comparable to that of copper-based antifoulants, such as CuSO4, which has a reported EC50 of 0.27 µg/mL against Amphibalanus amphitrite larvae. mdpi.com Importantly, many isocyanoterpenoids, including this compound, exhibit low toxicity towards the target organisms, a significant advantage over many traditional, more toxic antifouling paints. researchgate.netnih.govmdpi.com The low toxicity of related compounds like 15-formamidokalihinene and 10β-formamidokalihinol A, which have 50% lethal concentrations (LD50) greater than 100 µg/mL, further supports the development of isocyanide-based antifoulants as environmentally friendlier alternatives. nih.govmdpi.com
Antimalarial Activity against Parasitic Pathogens
Beyond its antifouling properties, this compound has also been investigated for its potential as an antimalarial agent.
This compound has been tested against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.govacs.org Research has shown that it possesses activity against both drug-sensitive and chloroquine-resistant strains of the parasite. nih.govacs.org Specifically, against the HB3 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) strains of P. falciparum, (±)-10-isocyano-4-cadinene exhibited IC50 values of 2.2 μM. nih.gov
The antimalarial potency of this compound is part of a broader class of isocyanoterpenes that show promise in combating malaria. acs.orgmdpi.com While potent, its activity is noted to be less than some of its more complex relatives, such as the kalihinols. nih.govacs.org For example, kalihinol A demonstrates highly potent activity against chloroquine-resistant P. falciparum. acs.orgmdpi.com The synthesis of various analogues has been crucial in understanding the structure-activity relationships within this compound family, indicating that the isonitrile functional group is critical for antimalarial activity. nih.govacs.org Simpler analogues of the complex kalihinols have been shown to retain potent antimalarial activity, suggesting that the cadinane (B1243036) framework of this compound is a viable scaffold for the development of new antimalarial drugs. nih.govacs.org
**Table 2: In Vitro Antimalarial Activity of this compound and Related Compounds against *Plasmodium falciparum***
| Compound | P. falciparum Strain | IC50 (μM) | Source |
|---|---|---|---|
| (±)-10-Isocyano-4-cadinene | HB3 (chloroquine-sensitive) | 2.2 nih.gov | Synthetic nih.gov |
| (±)-10-Isocyano-4-cadinene | Dd2 (chloroquine-resistant) | 2.2 nih.gov | Synthetic nih.gov |
| Kalihinol A | FCR-3 (chloroquine-resistant) | Potent (0.4 ng/mL) mdpi.com | Acanthella sp. mdpi.com |
| 10-Isothiocyanato-4-amorphene | K1 and NF54 | 5.7 nih.govmdpi.com | Acanthella cavernosa nih.govmdpi.com |
Ecological Roles in Marine Ecosystems
The presence of this compound and related isonitriles in marine sponges and nudibranchs suggests important ecological functions. mdpi.com These compounds are believed to serve as a chemical defense mechanism for the organisms that produce or sequester them. researchgate.net Sponges, being sessile organisms, are vulnerable to predation and overgrowth by other marine life. The production of antifouling compounds like this compound likely helps protect them from colonization by barnacles and other fouling organisms. nih.gov
Nudibranchs of the family Phyllidiidae are known to feed on sponges and accumulate their chemical defenses, including isonitriles. nih.govmdpi.com This sequestration of defensive compounds from their diet provides the nudibranchs with protection against their own predators. The distinctive and often vibrant coloration of these sea slugs serves as a warning to potential predators of their chemical defenses. The co-occurrence of this compound and its corresponding isothiocyanate and formamide (B127407) derivatives in both sponges and the nudibranchs that consume them points to a direct dietary transfer and a clear ecological link between these organisms. researchgate.netmdpi.com
Defensive Strategies against Predation
The primary defensive role of this compound is observed in the relationship between marine sponges and shell-less mollusks known as nudibranchs. acs.org Sponges of the genus Acanthella, such as Acanthella cavernosa, are known to synthesize this compound. nih.govuq.edu.auencyclopedia.pub Nudibranchs, particularly those from the family Phyllidiidae like Phyllidia pustulosa and Phyllidia ocellata, ingest these sponges. nih.govuni-duesseldorf.demdpi.comvliz.be
Rather than metabolizing the compound, these nudibranchs sequester this compound and other related isocyanoterpenes from their dietary sponge source. acs.orguni-duesseldorf.devliz.be These sequestered compounds are then repurposed as a potent chemical defense mechanism. acs.org Many isocyanoterpenes are known to possess ichthyotoxicity, meaning they are toxic to fish, which are the primary predators of nudibranchs. acs.orgsemanticscholar.org By accumulating these unpalatable compounds, the otherwise vulnerable, soft-bodied nudibranchs become distasteful to predators, significantly reducing their risk of predation. acs.orgsemanticscholar.orgresearchgate.net This strategy is a classic example of acquiring chemical defenses from a dietary source.
Table 1: Organisms Involved in the Chemical Ecology of this compound
| Organism Type | Genus/Species | Role | Source |
| Marine Sponge | Acanthella cavernosa, Halichondria sp. | Producer | nih.govuq.edu.aumdpi.com |
| Nudibranch | Phyllidia pustulosa, Phyllidia ocellata | Sequesterer / User | nih.govuni-duesseldorf.devliz.be |
| Predator | Fish | Averted by chemical defense | acs.orgsemanticscholar.org |
Influence on Interspecies Interactions
Beyond its role in predator deterrence, this compound actively influences interactions with other marine species, most notably through its potent antifouling properties. semanticscholar.org Biofouling is the undesirable accumulation of microorganisms, algae, and invertebrates on submerged surfaces, which can be detrimental to the host organism. daryatamin.com
Research has consistently shown that this compound exhibits strong antifouling activity against the larvae of the acorn barnacle Balanus amphitrite. acs.orgnih.govsemanticscholar.org The compound prevents the settlement of barnacle cyprid larvae at very low concentrations. acs.orgnih.gov This activity is crucial for the survival of the host sponge, as it prevents other organisms from colonizing its surface, which could impede its filter-feeding capabilities. When sequestered by the nudibranch, this antifouling property likely offers a similar benefit, keeping its own body surface clean. vliz.bedoi.org The isocyano functional group is considered critical for this potent antifouling activity. daryatamin.com
Table 2: Antifouling Activity of this compound
| Target Organism | Activity | Effective Concentration (EC₅₀ / IC₅₀) | Source |
| Balanus amphitrite (Acorn Barnacle) Larvae | Potent Antifouling | 0.14 µg/mL | acs.orgnih.govsemanticscholar.org |
| Balanus amphitrite (Acorn Barnacle) Larvae | Potent Antifouling (Synthetic (+)-enantiomer) | 0.06 µg/mL | acs.org |
Compound Index
Structure Activity Relationship Sar Investigations
Influence of Stereochemical Variations on Biological Efficacy
The precise three-dimensional arrangement of atoms in 10-isocyano-4-cadinene is critical to its biological function. The natural product possesses a trans-fused decalin ring system, and its absolute configuration has been determined to be (1S, 6S, 7R, 10S) through enantioselective total synthesis. acs.orgresearchgate.net Comparative biological evaluations of the natural enantiomer, its unnatural counterpart, and other diastereomers have revealed a strict stereochemical requirement for potent activity.
Specifically, the natural (+)-(1S,6S,7R,10S)-10-isocyano-4-cadinene exhibits the most potent antifouling activity against the barnacle Amphibalanus amphitrite. acs.orgacs.org Its synthetic enantiomer, (-)-10-isocyano-4-cadinene, is significantly less active. acs.org Further studies involving the synthesis of stereoisomers, such as 10-epi- and di-1,6-epi-10-isocyano-4-cadinene, have confirmed that any alteration to the natural stereochemistry leads to a marked decrease in antifouling efficacy. acs.orgresearchgate.net
Interestingly, while the trans-decalin structure is optimal for antifouling properties, a stereoisomer featuring a cis-fused decalin ring system demonstrated superior antimalarial activity compared to the natural trans-fused compound. nih.gov This finding highlights that the optimal stereochemical configuration can be dependent on the specific biological target.
| Compound Name | Stereochemistry | Biological Activity | Finding |
| (+)-10-Isocyano-4-cadinene | (1S, 6S, 7R, 10S) - Natural | Potent antifouling activity (EC₅₀ = 0.06 µg/mL). acs.org | The natural enantiomer is the most active for antifouling. acs.org |
| (-)-10-Isocyano-4-cadinene | Unnatural Enantiomer | Reduced antifouling activity (EC₅₀ = 0.81 µg/mL). acs.org | Enantiomeric configuration is crucial for high potency. acs.org |
| (±)-10-Isocyano-4-cadinene (trans-decalin) | Racemic mixture | Moderate antimalarial activity. nih.gov | The trans-fused ring system is less potent for antimalarial action compared to the cis-fused isomer. nih.gov |
| cis-Decalin Stereoisomer | cis-fused rings, epimeric at C10 | Stronger antimalarial activity than the trans-isomer. nih.gov | Ring fusion stereochemistry dictates potency for different biological targets. nih.gov |
| 10-epi- and di-1,6-epi-10-isocyano-4-cadinene | Altered at C10 and C1/C6 | Reduced antifouling activity. acs.orgresearchgate.net | Stereochemical integrity at multiple centers (C1, C6, C10) is essential for antifouling efficacy. acs.orgresearchgate.net |
Contribution of the Isocyanide Functional Group to Bioactivity
The isocyanide (-N≡C) group is the defining feature of this class of terpenoids and is indispensable for their biological activity. acs.org This functional group is relatively rare in nature and possesses unique electronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor at its carbon terminus. acs.org It also has strong metal-coordinating properties, which may play a role in its mechanism of action. semanticscholar.orgacs.org
The critical importance of the isocyanide moiety has been unequivocally demonstrated through the synthesis and evaluation of analogs where it is replaced by other nitrogen-containing functional groups found in co-isolated natural products, such as isothiocyanate (-N=C=S) and formamide (B127407) (-NHCHO). nih.govmdpi.com For instance, 10-isothiocyanato-4-cadinene, the isothiocyanate counterpart to this compound, shows dramatically reduced bioactivity. nih.gov Similarly, studies on related isocyanoterpenoids like axisonitrile-3 revealed that its conversion to the corresponding isothiocyanate or formamide analog resulted in a significant drop or complete loss of antimalarial and cytotoxic activity. acs.org Furthermore, synthetic intermediates of this compound that lack the isocyanide group were found to possess only weak antifouling capabilities, reinforcing that the isocyanide is the key pharmacophore. mdpi.com
| Compound | Functional Group | Biological Activity | Finding |
| This compound | Isocyanide (-N≡C) | Potent antifouling activity. mdpi.comnih.gov | The isocyanide group is essential for high efficacy. mdpi.com |
| 10-Isothiocyanato-4-cadinene | Isothiocyanate (-N=C=S) | Significantly reduced bioactivity compared to the isocyanide analog. nih.gov | Replacement of the isocyanide with isothiocyanate drastically reduces activity. nih.gov |
| 10-Formamido-4-cadinene | Formamide (-NHCHO) | Considered inactive or significantly less active based on related analogs. acs.orgmdpi.com | The formamide group is not a suitable replacement for the isocyanide pharmacophore. acs.org |
| Synthetic intermediates | Lacking isocyanide group | Weak antifouling activity. mdpi.com | The terpene skeleton alone does not confer potent activity. mdpi.com |
Impact of Modifications to the Cadinene Carbon Skeleton
While the isocyanide group is the primary driver of bioactivity, the cadinene carbon skeleton serves as a crucial scaffold, holding the pharmacophore in the correct spatial orientation for interaction with its biological target. Modifications to this bicyclic framework, such as altering the position of the double bond or introducing other functional groups, can modulate the compound's efficacy.
SAR studies have explored related sesquiterpene skeletons, such as the amorphene class, which differs from cadinene in the location of a double bond. nih.gov For example, 10-isocyano-4-amorphene, a constitutional isomer of this compound, also displays potent antifouling activity, suggesting that some degree of flexibility in the double bond position within the cyclohexene (B86901) ring is tolerated. nih.gov However, other changes can be detrimental. The introduction of a hydroxyl group, as seen in (1S,4S,7R,10S)-10-isocyano-5-cadinen-4-ol, results in slightly reduced, though still potent, antifouling activity compared to the parent compound. nih.gov As noted previously, altering the ring fusion from trans to cis in the decalin system can have a profound impact, decreasing antifouling activity while enhancing antimalarial potency. nih.gov These findings indicate that while the core bicyclic structure is important, its precise geometry and substitution pattern fine-tune the compound's activity and target specificity.
| Compound | Skeleton Modification | Impact on Bioactivity |
| This compound | Cadinene (trans-fused) | Baseline potent antifouling activity. nih.gov |
| 10-Isocyano-4-amorphene | Amorphene (double bond isomer) | Retains potent antifouling activity. nih.gov |
| cis-Decalin Isomer | cis-fused decalin ring | Decreased antifouling but increased antimalarial activity. nih.gov |
| (1S,4S,7R,10S)-10-Isocyano-5-cadinen-4-ol | Hydroxylation at C-4 | Slightly reduced antifouling activity. nih.gov |
Design Principles for Optimized Analogs
The collective SAR data for this compound and its relatives have established clear principles for the design of new, potentially optimized analogs. The primary principle is the absolute necessity of the isocyanide functional group as the active pharmacophore. acs.orgmdpi.com The second principle revolves around the stereochemical and structural properties of the scaffold, which must present the isocyanide group in a specific orientation. acs.orgacs.org
A key strategy emerging from these principles is the development of simplified, more synthetically accessible molecules that retain the essential isocyanide pharmacophore while replacing the complex, chiral cadinene skeleton. mdpi.com This approach acknowledges that while the natural scaffold is highly effective, it is challenging to synthesize. mdpi.com A successful application of this design principle was the creation of a series of glucosamine-based isocyanides. By attaching the isocyano group to a simple sugar scaffold, researchers developed novel compounds that exhibited good antifouling activity and low toxicity. mdpi.com This demonstrates the feasibility of using this compound as a lead compound to inspire the design of simplified analogs where the complex terpene core is substituted with a less complex, biocompatible backbone, providing a promising avenue for developing new environmentally friendly antifouling agents. mdpi.com
Future Directions and Research Opportunities
Comprehensive Elucidation of Biosynthetic Enzymes and Pathways
The biogenesis of 10-isocyano-4-cadinene remains largely uncharacterized, offering a significant opportunity for biochemical and genetic research. It is widely believed that nudibranchs sequester this and related isocyanoterpenes from their diet, which primarily consists of marine sponges. acs.orguni-duesseldorf.de Therefore, the true producers are likely the sponges themselves or their associated microbial symbionts. nih.gov
Future research should prioritize the identification of the specific sponge and/or microbial species responsible for producing the cadinane (B1243036) skeleton and installing the unique isocyano functional group. This would involve a combination of metagenomic and transcriptomic analyses of sponge holobionts known to contain the compound. A critical goal is the identification and characterization of the specific enzymes involved, including:
Terpene Synthases (TSs): Identifying the specific TS responsible for cyclizing farnesyl pyrophosphate (FPP) to form the characteristic cadinene carbocation intermediate is a fundamental first step. nih.gov
Isocyanide Synthases (ICSs): The mechanism for the introduction of the isocyano group onto the terpene scaffold is of particular interest. General biosynthetic pathways in other organisms suggest the involvement of isonitrile synthases or nonheme iron-dependent oxidoreductases that convert an amino group to an isocyanide. acs.org Studies involving radiolabeled precursors, such as inorganic cyanide, have been proposed to investigate its role as the nitrogen source in sponge-derived terpenoids. nih.gov
The successful heterologous expression and functional characterization of these enzymes would not only confirm their roles but also open the door to biocatalytic production of this compound and its precursors.
| Research Objective | Proposed Approach | Potential Outcome |
| Identify Producer Organism | Metagenomic screening of sponges and their symbionts. | Pinpointing the genetic origin of the biosynthetic pathway. |
| Characterize Terpene Synthase | Genome mining, heterologous expression, and in vitro assays with FPP. | Understanding the formation of the cadinane skeleton. |
| Elucidate Isocyanide Formation | Isotope labeling studies (e.g., with ¹⁵N or ¹³C labeled precursors), identification and functional analysis of candidate isocyanide synthase genes. | Revealing the enzymatic mechanism for isonitrile installation. |
Identification of Specific Molecular Targets and Mechanistic Pathways for Bioactivities
This compound exhibits potent antifouling activity against the cyprid larvae of barnacles like Amphibalanus amphitrite, with an efficacy comparable to or greater than the commercial agent CuSO₄ but with significantly lower toxicity. mdpi.com Despite this promising profile, its precise mechanism of action is unknown. The isocyano group is critical for this activity, as synthetic intermediates lacking this functionality show markedly reduced potency. mdpi.commdpi.com
Future research must pivot towards identifying the specific molecular targets within the barnacle larvae. The isocyano group's electronic properties, including its ability to coordinate with metals and act as a hydrogen bond acceptor, suggest it could be a key pharmacophore for interacting with a protein target. acs.orgsemanticscholar.org
Key research avenues include:
Target Identification Studies: Utilizing techniques such as affinity chromatography with immobilized this compound analogues or proteomic approaches (e.g., thermal proteome profiling) on barnacle larvae lysates to identify binding partners.
Enzymatic Assays: While tests on some common antifouling targets like acetylcholinesterase (AChE) and tyrosinase have been performed for other compounds, a systematic screening of key enzymes involved in larval settlement and metamorphosis against this compound is warranted. mdpi.com
Cellular and Developmental Studies: Investigating the effects of the compound on larval signaling pathways, sensory reception, and developmental processes at the cellular level to pinpoint the biological process being disrupted.
Understanding the molecular mechanism is crucial for developing next-generation antifouling agents and for conducting robust environmental risk assessments.
| Bioactivity | Organism | Known Information | Future Research Focus |
| Antifouling | Amphibalanus amphitrite (Barnacle) | Potent (EC₅₀ ≈ 0.06-0.14 µg/mL), low toxicity (LC₅₀ > 10 µg/mL). mdpi.com | Identification of molecular target(s); elucidation of the inhibitory mechanism. |
| Antimalarial | Plasmodium falciparum | Analogues with the cadinane skeleton showed no significant activity. escholarship.org | Further testing of this compound itself may be warranted. |
Development of Advanced Synthetic Methodologies for Analogue Libraries
The first enantioselective total synthesis of this compound was a landmark achievement, confirming its absolute stereochemistry and providing material for biological testing. acs.orgnih.govacs.org The key steps involved an intermolecular Diels-Alder reaction and a samarium diiodide-induced Barbier-type cyclization. acs.orgacs.orgacs.org However, the reported synthesis is lengthy (27 steps for a related analogue), which limits its utility for producing large quantities or extensive libraries of analogues. mdpi.com
There is a clear need for the development of more efficient, scalable, and versatile synthetic strategies. Future research in synthetic chemistry should focus on:
Stereoselective Synthesis: Developing new methods for the stereocontrolled construction of the decalin core and the installation of the four stereocenters.
Analogue Library Synthesis: Applying new, efficient methodologies to create a diverse library of analogues. This would enable comprehensive structure-activity relationship (SAR) studies to identify the key structural features required for antifouling activity and to potentially discover new bioactivities. Modifications could include altering the stereochemistry, modifying the cadinane skeleton, and replacing the isocyano group with other functionalities. acs.orgescholarship.org
The creation of such libraries is essential for optimizing the compound's properties as a lead for new non-toxic antifouling technologies.
| Synthetic Challenge | Current Approach | Future Direction |
| Core Construction | Intermolecular Diels-Alder reaction; SmI₂-induced cyclization. acs.orgnih.gov | Development of catalytic asymmetric methods; exploring alternative cyclization strategies. |
| Isocyanide Installation | Multi-step conversion from a carboxylic acid via Curtius rearrangement. acs.orgacs.org | More direct C-H isocyanation methods; late-stage functionalization. |
| Analogue Generation | Total synthesis of individual stereoisomers. acs.org | Development of modular and divergent synthetic routes for rapid library creation. |
Exploration of Undiscovered Ecological Functions in Diverse Marine Environments
The known antifouling activity of this compound provides a strong clue to its ecological role as a chemical defense for the producing sponge and the nudibranch that sequesters it. acs.orguni-duesseldorf.de This defense likely protects against settlement by competing invertebrates and potentially against predation, as many isocyanoterpenes are known to be ichthyotoxic. acs.org
However, the full spectrum of its ecological functions is likely broader and remains underexplored. Future ecological research should aim to:
Conduct In-situ Studies: Move beyond laboratory assays to test the defensive role of this compound in its natural environment against a wider array of relevant predators, competitors, and microbes.
Investigate Allelopathic Interactions: Explore its potential role in mediating interactions between the host sponge and other benthic organisms, such as corals, algae, and microbial communities.
Explore Other Potential Roles: Investigate other hypothesized functions, such as a structural role within sponge cell membranes, given the association of marine isocyanides with these structures. acs.orgresearchgate.net
Biogeographical Screening: Analyze different populations of Phyllidiid nudibranchs and their sponge prey from various geographic locations to understand the distribution of this compound and to potentially discover new, related compounds.
A more holistic understanding of the compound's role in the marine ecosystem is vital for appreciating the complex chemical interactions that structure marine communities and for ensuring that any biotechnological applications are environmentally sustainable.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 10-isocyano-4-cadinene, and what challenges arise during purification?
- Methodological Answer : The total synthesis of this compound typically involves terpene cyclization followed by isocyanide functionalization. Key challenges include stereochemical control during cyclization and minimizing side reactions due to the isocyanide group's reactivity. Purification often requires gradient chromatography (e.g., silica gel with hexane/ethyl acetate) and spectroscopic validation (¹H/¹³C NMR, IR) . Experimental protocols must detail reaction conditions (temperature, catalysts) and characterization data to ensure reproducibility .
Q. How is this compound characterized spectroscopically, and what are the critical markers for confirming its structure?
- Methodological Answer : Key spectroscopic markers include:
- ¹H NMR : Distinct singlet for the isocyanide proton (~δ 3.5–4.0 ppm).
- ¹³C NMR : Isocyanide carbon resonance at ~δ 150–160 ppm.
- IR : Sharp peak near 2150 cm⁻¹ (C≡N stretch).
Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) is recommended for absolute configuration determination .
Q. What biological activities have been preliminarily associated with this compound, and how are these assays designed?
- Methodological Answer : Early studies report antimicrobial and cytotoxic properties. Assays should include:
- Positive/Negative Controls : Standard antibiotics (e.g., ampicillin) or cytotoxic agents (e.g., doxorubicin).
- Dose-Response Curves : IC₅₀/EC₅₀ calculations using serial dilutions.
- Replicates : Triplicate experiments to assess statistical significance.
Data interpretation must address solvent interference (e.g., DMSO toxicity in cell-based assays) .
Advanced Research Inquiries
Q. How can contradictory spectral data for this compound be resolved, particularly in differentiating isomeric byproducts?
- Methodological Answer : Contradictions (e.g., NMR splitting patterns) may arise from diastereomers or solvent effects. Strategies include:
- Advanced NMR Techniques : 2D-COSY, NOESY for spatial correlations.
- Computational Validation : Density Functional Theory (DFT) simulations to predict chemical shifts.
- Chromatographic Separation : HPLC with chiral columns for enantiomeric resolution.
Document uncertainties in supplementary materials and compare with literature precedents .
Q. What mechanistic insights explain the instability of this compound under acidic conditions, and how can this inform storage protocols?
- Methodological Answer : The isocyanide group undergoes hydrolysis to form amines or carbamates in acidic environments. Kinetic studies (e.g., pH-rate profiling) and Arrhenius plots can quantify degradation rates. Storage recommendations:
- Temperature : –20°C under inert gas (argon).
- Solvent : Anhydrous dichloromethane or THF.
Include stability data in the "Experimental" section to guide future users .
Q. How can computational chemistry predict the biosynthetic pathways of this compound in its natural sources?
- Methodological Answer : Genome mining of terpene synthase clusters in producing organisms (e.g., marine sponges) combined with molecular docking simulations can identify precursor-binding sites. Steps:
Homology Modeling : Align candidate enzymes with known cadinene synthases.
Substrate Docking : Simulate farnesyl pyrophosphate binding to active sites.
Quantum Mechanics/Molecular Mechanics (QM/MM) : Track isocyanide formation energetics.
Validate predictions via heterologous expression in model organisms (e.g., E. coli) .
Q. What strategies optimize the enantioselective synthesis of this compound for pharmacological studies?
- Methodological Answer : Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution using lipases can enhance enantiomeric excess (%ee). Critical parameters:
- Catalyst Loading : 5–10 mol% for cost-effectiveness.
- Solvent Polarity : Low-polarity solvents (toluene) favor stereocontrol.
Report %ee via chiral HPLC and correlate with bioactivity differences in supplementary tables .
Methodological Frameworks for Research Design
- FINER Criteria : Ensure questions are Feasible , Interesting , Novel , Ethical , and Relevant (e.g., ecological significance of isocyanides) .
- PICO Framework : Define Population (e.g., enzyme systems), Intervention (synthetic routes), Comparison (alternative catalysts), and Outcome (yield, stereoselectivity) .
- Data Contradiction Analysis : Use triangulation (spectral, computational, biological) to resolve conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
